molecular formula C15H19N3O B2636711 N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide CAS No. 922983-04-8

N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

Cat. No.: B2636711
CAS No.: 922983-04-8
M. Wt: 257.337
InChI Key: DOSDZJBSZOWYKS-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide (CAS 899947-13-8) is a synthetic organic compound featuring a piperidine carboxamide group linked to a 1-methyl-1H-indole moiety . This specific molecular architecture places it within a class of compounds known to exhibit significant biological potential. Indole derivatives are extensively investigated in medicinal chemistry and pharmacology due to their wide range of activities, which include serving as key scaffolds in clinical and pre-clinical drug candidates . While specific bioactivity data for this exact molecule may be limited, a closely related patent has demonstrated that 1H-indole-piperidinecarboxamide derivatives can function as potent inducers of tyrosine hydroxylase . This mechanism is of high interest for research into neurodegenerative diseases, as tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines such as dopamine. Consequently, this compound presents a valuable chemical tool for researchers exploring novel pathways in neuroscience, particularly for conditions like Parkinson's disease, depression, and anxiety . The broader indole chemical class is also recognized for its antiviral, anti-inflammatory, anticancer, and antimicrobial properties, highlighting the versatility and importance of this pharmacophore in developing new therapeutic agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(1-methylindol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-17-11-13(12-7-3-4-8-14(12)17)16-15(19)18-9-5-2-6-10-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSDZJBSZOWYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide typically involves the reaction of 1-methylindole with piperidine-1-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production .

Chemical Reactions Analysis

1.1. Alkylation of Piperidine Precursors

A key method involves nucleophilic substitution reactions between γ-chloro ketones and 4-hydroxy-4-arylpiperidines under reflux conditions :

text
4-Chloro-4'-fluorobutyrophenone + 4-hydroxy-4-(3-chloro-4-methylphenyl)piperidine → 1-[3-(4-fluorobenzoyl)-propyl]-4-hydroxy-4-(3-chloro-4-methylphenyl)piperidine

Conditions :

  • Solvent: 4-methyl-2-pentanone

  • Base: Sodium carbonate

  • Catalyst: Potassium iodide

  • Temperature: Reflux (24–72 hours)

  • Post-treatment: Acidification with HCl gas yields the hydrochloride salt .

2.1. Methylation at Position 4

Methyl groups are introduced via alkylation or reduction:

text
4-Hydroxy-4-(3-hydroxyphenyl)piperidine + Methyl iodide → 4-Methyl-4-(3-hydroxyphenyl)piperidine

Conditions :

  • Solvent: Methanol or ethanol

  • Base: Potassium carbonate

  • Yield: ~40–60% .

2.2. Hydrochloride Salt Formation

Free bases are converted to hydrochlorides using gaseous HCl in ether or methanol :

text
4-Methyl-3-phenylpiperidine (free base) + HCl gas → 4-Methyl-3-phenylpiperidine hydrochloride

Purification : Recrystallization from methanol/ether mixtures .

Stereochemical Considerations

Catalytic hydrogenation of 3-methyl-4-phenyl-1,2,5,6-tetrahydropyridines yields cis-3-methyl-4-phenylpiperidines with >90% stereoselectivity :
Conditions :

  • Catalyst: Raney nickel

  • Pressure: H₂ (1–3 atm)

  • Solvent: Ethanol or DMF .

Key Reaction Data

Reaction TypeReagents/ConditionsProductYield (%)Melting Point (°C)Source
Nucleophilic Alkylation4-Chloro-4'-fluorobutyrophenone, Na₂CO₃, KI1-[3-(4-Fluorobenzoyl)-propyl] derivative55–70203–205
Grignard AdditionPhenylmagnesium brom

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide serves as a versatile building block in organic synthesis. Its indole and piperidine moieties allow for the construction of more complex molecules, which are essential in drug development and materials science.

Reactivity and Transformations
The compound undergoes several chemical transformations, including:

  • Oxidation : The indole ring can be oxidized to form oxindole derivatives.
  • Reduction : The carbonyl group in the carboxamide can be reduced to yield amine derivatives.
  • Electrophilic Substitution : The indole ring can participate in substitution reactions, enhancing its utility in synthesizing diverse compounds.

Biological Applications

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines such as HeLa, MCF-7, and HT-29 .

Mechanism of Action
The mechanism of action involves binding to specific molecular targets, which modulates the activity of various receptors and enzymes. This interaction is crucial for its role as a potential therapeutic agent against cancer .

Medicinal Applications

Therapeutic Potential
this compound has been investigated for its potential therapeutic effects in treating diseases such as neurodegenerative disorders and infections caused by neurotropic viruses . For example, derivatives have shown efficacy against alphavirus replication, suggesting their potential use as antiviral agents .

Pharmacological Insights
The compound's unique structure allows it to act as an antagonist or inverse agonist at various receptors, including the histamine H3 receptor. This property makes it a candidate for treating conditions like obesity and other metabolic disorders influenced by histamine signaling .

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various indole derivatives, this compound demonstrated potent activity against cancer cell lines, with IC50 values indicating significant inhibition of cell growth. The compound induced apoptosis through mechanisms involving tubulin polymerization inhibition .

Case Study 2: Antiviral Properties

Another study focused on the antiviral efficacy of this compound against neurotropic alphaviruses. Modifications to the structure improved potency and metabolic stability, enhancing its potential for clinical applications in treating viral infections affecting the central nervous system .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several piperidine carboxamide derivatives synthesized in recent studies. Key differences lie in the substituents on the indole ring or piperidine moiety, which influence binding affinity, pharmacokinetics, and target selectivity.

Table 1: Structural Comparison of Selected Piperidine Carboxamide Derivatives
Compound Name Key Substituents/Modifications Molecular Weight Notable Properties/Activities Reference
N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide 1-methylindole at C3, piperidine carboxamide ~283.36 g/mol* Not explicitly reported (structural focus) -
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (Compound 2) Piperidin-4-yl ethyl chain, 4-methoxy-6-methylpyridinone ~495.58 g/mol Synthesized via RuPhos catalyst; >95% purity [1]
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide 4-Fluorophenyl-oxadiazole, 2-methylphenyl ~380.42 g/mol High anti-TB binding affinity; favorable ADMET [2]
4-(2-Aminoethyl)-N-(2-methylphenyl)piperidine-1-carboxamide (Compound 5) 2-Aminoethyl group, 2-methylphenyl ~291.38 g/mol TAAR1 agonist candidate; 98% yield [3]
1-benzyl-3-(piperidin-1-ylmethyl)-1H-indole (Compound 14) Piperidinylmethyl group, benzyl-substituted indole ~318.46 g/mol Synthesized via Mannich reaction; 95% yield [7]

*Calculated based on molecular formula.

Pharmacological Potential

While direct activity data for this compound are unavailable, structurally related compounds exhibit diverse biological activities:

  • Anti-TB Activity : The oxadiazole-containing analog () demonstrated superior binding affinity to Mycobacterium tuberculosis targets compared to control drugs, with favorable drug-likeness profiles .
  • TAAR1 Agonism: Compounds with aminoethyl-piperidine carboxamide scaffolds () were optimized for trace amine-associated receptor 1 (TAAR1) activation, a target for neuropsychiatric disorders .
  • Enzyme Inhibition : Piperidinyl-benzimidazolone derivatives () showed potent inhibition of 8-oxoguanine DNA glycosylase, a DNA repair enzyme implicated in cancer .

Pharmacokinetic and Physicochemical Properties

The introduction of methyl groups on the indole ring (as in the target compound) may enhance metabolic stability compared to unsubstituted analogs. For example, fluorinated aryl groups in and improved lipophilicity and membrane permeability, critical for CNS-targeting drugs . Piperidine carboxamides generally exhibit moderate-to-high solubility due to their polar amide bonds, as confirmed by LC-MS and NMR analyses .

Biological Activity

N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

The synthesis of this compound typically involves the reaction of 1-methylindole with piperidine-1-carboxylic acid chloride under basic conditions. The reaction is conducted in organic solvents like dichloromethane or tetrahydrofuran, using triethylamine as a base to neutralize hydrochloric acid formed during the reaction.

Table 1: Synthetic Routes and Conditions

Step Reagents Solvent Conditions
1. Reaction1-Methylindole + PiperidineDichloromethaneBasic (triethylamine)
2. PurificationCrystallizationEthanolRoom temperature

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety allows for binding to specific receptors and enzymes, modulating their activity. Notably, this compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of Tubulin Polymerization : Prevents mitotic spindle formation, leading to cell death.
  • Antimicrobial Activity : Exhibits broad-spectrum antimicrobial properties against various pathogens.

Biological Activity and Case Studies

Research indicates that this compound possesses significant anticancer and antimicrobial properties. Below are selected case studies highlighting its efficacy:

Case Study 1: Anticancer Activity

A study evaluated the compound's effects on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results demonstrated that the compound significantly inhibited cell proliferation, with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of various indole derivatives, including this compound. The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the indole or piperidine rings can significantly impact its pharmacological properties.

Table 2: SAR Insights

Compound Variation Biological Activity
N-(1-methyl-1H-indol-3-yl)methylacetamideModerate anticancer activity
N-(1-methyl-1H-indol-3-yl)ethylcarboxamideEnhanced antimicrobial properties
N-(1-methyl-1H-indol-3-yl)propylcarboxamidePotent anticancer effects

Q & A

Advanced Research Question

  • Migraine : and used rabbit intranasal bioavailability models and ex vivo trigeminal ganglion assays to quantify CGRP antagonism .
  • Anxiety/Stress : employed restraint-stress models in rats to measure corticotropin suppression, with oral SSR149415 (10 mg/kg) showing 50% inhibition .
  • Dose optimization : Pharmacodynamic markers (e.g., plasma AVP levels) and behavioral endpoints (e.g., four-plate test in mice) validate target engagement .

How does molecular docking contribute to understanding structure-activity relationships (SAR)?

Advanced Research Question

  • Binding pose prediction : Docking (e.g., Schrödinger Glide) aligns the carboxamide carbonyl with receptor Asp residues, as seen in CGRP () and V1b () antagonists .
  • Mutagenesis validation : Alanine scanning of predicted contact residues (e.g., EGFR L858R/V948R in ) confirms critical interactions .
  • Scaffold hopping : Comparing with pyrido[2,3-b]indole analogs () identifies conserved pharmacophores .

What strategies improve metabolic stability during preclinical development?

Advanced Research Question

  • CYP450 inhibition mitigation : Introduce electron-withdrawing groups (e.g., para-fluoro in BMS-694153) to block oxidative metabolism .
  • Deuteration : Replace labile hydrogens (e.g., indole NH) with deuterium to slow clearance .
  • Prodrug approaches : ’s zavegepant uses ester prodrugs for enhanced oral absorption .

How are contradictions in NMR data resolved for structurally similar analogs?

Basic Research Question

  • 2D NMR techniques : NOESY () and HSQC differentiate regioisomers or conformers .
  • Crystallographic validation : X-ray structures (e.g., ) provide reference data for ambiguous peaks .
  • Solvent screening : Deutero-DMSO vs. CDCl3 may resolve dynamic effects causing signal splitting .

What in vitro toxicity assays are critical for early-stage development?

Advanced Research Question

  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC50 >10 μM desired).
  • CYP inhibition : Screen against 3A4, 2D6 isoforms (e.g., BMS-694153 avoided 3A4 liability via structural tweaks) .
  • Genotoxicity : Ames test for mutagenicity and micronucleus assay for chromosomal damage.

How are enantiomeric purity and stereochemical effects evaluated?

Advanced Research Question

  • Chiral HPLC : Resolves enantiomers (e.g., ’s (2S,4R)-SSR149415) using amylose-based columns .
  • Circular dichroism (CD) : Confirms absolute configuration by comparing experimental and calculated spectra.
  • Biological comparison : Test enantiomers in parallel (e.g., ’s (R)-BMS-694153 showed 100-fold higher potency than (S)-form) .

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